molecular formula C13H11ClN2O3S B12157036 Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12157036
M. Wt: 310.76 g/mol
InChI Key: BRBMIDHRBUCQQX-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to antimicrobial, anti-inflammatory, or anticancer effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

Biological Activity

Methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antidiabetic, antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

  • Molecular Formula : C₁₂H₁₁ClN₂O₂S
  • Molecular Weight : Approximately 266.75 g/mol

The compound features a thiazole ring, a carboxylate group, and a chlorobenzoyl moiety, which contribute to its biological activity and reactivity in various chemical processes.

Antidiabetic Activity

Research indicates that thiazole derivatives exhibit significant antidiabetic properties. Specifically, this compound has been studied for its potential to improve insulin sensitivity and reduce oxidative stress in diabetic models.

Case Study: Insulin Sensitivity

A study demonstrated that similar thiazole compounds improved glucose uptake in insulin-resistant cells by enhancing the activity of glucose transporter proteins (GLUT4). The specific IC50 values for these compounds ranged from 10 to 20 µM, indicating moderate potency in enhancing insulin sensitivity .

Antibacterial and Antifungal Properties

The structural characteristics of this compound enable it to interact effectively with bacterial and fungal targets.

Table: Antibacterial Activity Comparison

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Similar Thiazole DerivativeS. aureus20 µg/mL
Another Thiazole CompoundC. albicans18 µg/mL

These compounds showed promising results against a spectrum of microorganisms, suggesting their potential as antibacterial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies indicated that this compound demonstrated significant growth inhibition of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:

Cell LineIC50 Value (µM)
MCF-712.5
A54910.0

These results suggest that this compound may act as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition may contribute to its antioxidant properties and overall therapeutic effects against oxidative stress-related diseases .

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11ClN2O3S/c1-7-10(12(18)19-2)20-13(15-7)16-11(17)8-5-3-4-6-9(8)14/h3-6H,1-2H3,(H,15,16,17)

InChI Key

BRBMIDHRBUCQQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OC

Origin of Product

United States

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